Cas no 13519-74-9 (2-chloro-n-ethylaniline)

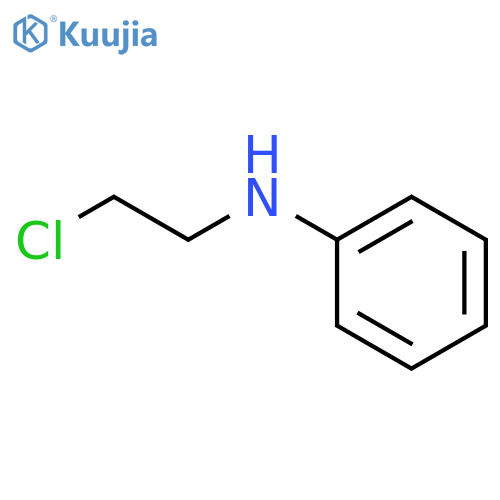

2-chloro-n-ethylaniline structure

商品名:2-chloro-n-ethylaniline

2-chloro-n-ethylaniline 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-ethylaniline

- o-chloro-N-ethylaniline

- CTK0F4193

- Aniline, o-chloro-N-ethyl-

- AC1Q31G8

- 1-chloro-2-(ethylamino)benzene

- N-ethyl-2-chloro-aniline

- N-Aethyl-2-chlor-anilin

- 2-chloro-N-ethyl-benzenamine

- SureCN1116563

- Benzenamine, 2-chloro-N-ethyl-

- AC1LBRMT

- (2-chlorophenyl)ethylamine

- 2-Chloro-N-ethylbenzenamine

- N-Ethyl-2-chloro-benzenaMine

- MFCD00792552

- SCHEMBL1116563

- CS-0444964

- N-(2-Chlorophenyl)-N-ethylamine #

- DTXSID00343161

- AKOS000239418

- SB75865

- EN300-32932

- 13519-74-9

- OMQUELHMHMORKS-UHFFFAOYSA-N

- n-ethyl-2-chlorobenzenamine

- F78855

- 2-chloro-n-ethylaniline

-

- インチ: InChI=1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3

- InChIKey: OMQUELHMHMORKS-UHFFFAOYSA-N

- ほほえんだ: CCNC1=CC=CC=C1Cl

計算された属性

- せいみつぶんしりょう: 155.0503

- どういたいしつりょう: 155.0501770g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 95.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 12Ų

じっけんとくせい

- PSA: 12.03

2-chloro-n-ethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-32932-0.05g |

2-chloro-N-ethylaniline |

13519-74-9 | 0.05g |

$58.0 | 2023-02-14 | ||

| abcr | AB601560-250mg |

2-Chloro-N-ethylaniline; . |

13519-74-9 | 250mg |

€184.70 | 2024-07-19 | ||

| Enamine | EN300-32932-0.25g |

2-chloro-N-ethylaniline |

13519-74-9 | 0.25g |

$122.0 | 2023-02-14 | ||

| Enamine | EN300-32932-2.5g |

2-chloro-N-ethylaniline |

13519-74-9 | 2.5g |

$441.0 | 2023-02-14 | ||

| Enamine | EN300-32932-0.5g |

2-chloro-N-ethylaniline |

13519-74-9 | 0.5g |

$192.0 | 2023-02-14 | ||

| Enamine | EN300-32932-5.0g |

2-chloro-N-ethylaniline |

13519-74-9 | 5.0g |

$765.0 | 2023-02-14 | ||

| abcr | AB601560-1g |

2-Chloro-N-ethylaniline; . |

13519-74-9 | 1g |

€388.80 | 2024-07-19 | ||

| abcr | AB601560-5g |

2-Chloro-N-ethylaniline; . |

13519-74-9 | 5g |

€1200.90 | 2024-07-19 | ||

| Enamine | EN300-32932-0.1g |

2-chloro-N-ethylaniline |

13519-74-9 | 0.1g |

$86.0 | 2023-02-14 | ||

| Enamine | EN300-32932-10.0g |

2-chloro-N-ethylaniline |

13519-74-9 | 10.0g |

$1414.0 | 2023-02-14 |

2-chloro-n-ethylaniline 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

13519-74-9 (2-chloro-n-ethylaniline) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13519-74-9)2-chloro-n-ethylaniline

清らかである:99%/99%

はかる:1g/5g

価格 ($):200/699